1-(4-Chloro-3-nitrobenzoyl)piperidine
Overview
Description
1-(4-Chloro-3-nitrobenzoyl)piperidine is a chemical compound with the CAS Number: 91721-46-9 . It has a molecular weight of 268.7 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2O3/c13-10-5-4-9 (8-11 (10)15 (17)18)12 (16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.70 . It is a powder and is typically stored at room temperature .Scientific Research Applications
Nucleophilic Aromatic Substitution of the Nitro-Group
The study by Pietra and Vitali (1972) explores the reaction of piperidine with nitrobenzene derivatives, providing insights into nucleophilic aromatic substitution reactions. This research is crucial for understanding the chemical behavior of nitro-group-containing compounds and can inform the synthesis of related compounds, including 1-(4-Chloro-3-nitrobenzoyl)piperidine (Pietra & Vitali, 1972).
N-Dealkylation of Arylpiperazine Derivatives
Caccia's (2007) review on the disposition and metabolism of arylpiperazine derivatives, including those related to this compound, highlights their clinical applications and the biochemical pathways involved in their metabolism. This information is crucial for drug development and understanding the pharmacological profile of these compounds (Caccia, 2007).
LC-MS/MS Study of Degradation Processes
Barchańska et al. (2019) utilized LC-MS/MS to study the degradation processes of nitisinone, a compound structurally related to this compound. This research provides valuable information on the stability and degradation pathways of such compounds, which is essential for their development and safe use in medical applications (Barchańska et al., 2019).
Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik (1974) reviewed the use of photosensitive protecting groups, including nitrobenzyl derivatives similar to the nitro-group in this compound. This research is crucial for the development of photoresponsive materials and molecules, which have applications in drug delivery and materials science (Amit, Zehavi, & Patchornik, 1974).
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUJLOZSGHALDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.